molecular formula C14H23NO2 B5890103 (3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate

(3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate

Cat. No.: B5890103
M. Wt: 237.34 g/mol
InChI Key: VFWROASODQPSMF-UHFFFAOYSA-N
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Description

(3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate is a complex organic compound featuring a pyrrolidine ring, an ethyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the ethyl and hex-4-yn-3-yl groups. The final step involves the esterification of the compound with acetic acid to form the acetate ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.

    Pyrrolidine-2,5-dione: Another similar compound featuring a pyrrolidine ring with two ketone groups.

    Prolinol: A compound with a pyrrolidine ring and an alcohol group.

Uniqueness

(3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate is unique due to its combination of a pyrrolidine ring, an ethyl group, and an acetate ester. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(3-ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-14(5-2,17-13(3)16)9-8-12-15-10-6-7-11-15/h4-7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWROASODQPSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#CCN1CCCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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